molecular formula C15H25NO2 B6223071 tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate CAS No. 2763779-15-1

tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate

Cat. No. B6223071
CAS RN: 2763779-15-1
M. Wt: 252.4
InChI Key:
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Description

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate, also known as TBPC, is a tertiary amine derivative of the bicyclic compound, bicyclo[1.1.1]pentane. It is a highly versatile molecule with a wide range of applications in scientific research, lab experiments, and other fields. TBPC exhibits several unique properties, such as a high affinity for certain metals, which makes it an attractive candidate for a range of applications.

Scientific Research Applications

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a range of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has also been used in the synthesis of polymers and in the development of new catalysts. In addition, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has been used in the study of the structure and reactivity of molecules, as well as in the study of biological systems.

Mechanism of Action

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate exhibits several unique properties due to its structure. Its high affinity for certain metals allows it to act as a catalyst in certain reactions. It can also act as an inhibitor of certain enzymes, which can be used to study the biochemical pathways of certain biological systems. In addition, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate can act as a ligand, binding to certain molecules and altering their structure and reactivity.
Biochemical and Physiological Effects
tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate can bind to certain enzymes and inhibit their activity, which can be used to study the biochemical pathways of certain biological systems. In addition, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has been shown to bind to certain receptors and modulate their activity, which could potentially be used to treat certain diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate is a highly versatile molecule with a wide range of applications in lab experiments. Its high affinity for certain metals makes it an attractive candidate for a range of applications. However, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate is a highly reactive molecule and can react with other molecules in the environment, which can limit its use in certain experiments. In addition, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate is a highly volatile molecule and can be difficult to handle in certain experiments.

Future Directions

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has a wide range of potential future applications. Its high affinity for certain metals makes it an attractive candidate for use in the development of new catalysts. In addition, its ability to bind to certain receptors and modulate their activity could potentially be used to treat certain diseases. tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate could also be used in the study of the structure and reactivity of molecules, as well as in the study of biological systems. Finally, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate could potentially be used in the synthesis of a range of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals.

Synthesis Methods

Tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate is synthesized via a two-step process. The first step involves the reaction of tert-butyl bromide with an aldehyde in the presence of a base, such as sodium hydroxide. This reaction yields an intermediate compound, which is then reacted with an alkyl halide in the presence of a base to form the final product, tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate. The reaction is highly efficient and yields a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with 3-2H-bicyclo[1.1.1]pent-1-ene in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 4-bromopiperidine-1-carboxylate", "3-2H-bicyclo[1.1.1]pent-1-ene", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-bromopiperidine-1-carboxylate and 3-2H-bicyclo[1.1.1]pent-1-ene in a suitable solvent.", "Step 2: Add a palladium catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography to obtain tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate as a white solid." ] }

CAS RN

2763779-15-1

Product Name

tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate

Molecular Formula

C15H25NO2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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